N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide
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Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both pyrimidine and benzamide moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine derivative with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Pharmaceuticals: It is being investigated for its potential use as an active pharmaceutical ingredient (API) in the formulation of new therapeutic agents.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide stands out due to its unique combination of the pyrimidine and benzamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(15)7-12(11)16/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYWEGUZDWLZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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